molecular formula C23H32O3Si B15163648 Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester CAS No. 146830-59-3

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester

Cat. No.: B15163648
CAS No.: 146830-59-3
M. Wt: 384.6 g/mol
InChI Key: OZZRRRPTSPJZNJ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is an organic compound with the molecular formula C23H32O3Si. It is a derivative of hexanoic acid, where the hydroxyl group is replaced by a 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy] group, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester typically involves the following steps:

    Protection of the hydroxyl group: The hydroxyl group of hexanoic acid is protected by reacting it with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This forms the 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy] derivative.

    Esterification: The carboxyl group of the protected hexanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a protecting group in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and protection to the molecule, allowing it to participate in various chemical reactions without degradation. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester is unique due to its specific silyl ether and ester functional groups. Similar compounds include:

    Hexanoic acid, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: This compound has a dimethylsilyl group instead of a diphenylsilyl group.

    Decanoic acid, 10-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, 7-octynyl ester: This compound has a longer carbon chain and an octynyl ester group.

    Nonanedioic acid, (1,1-dimethylethyl)diphenylsilyl methyl ester: This compound has a different carbon chain length and functional groups.

These similar compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

CAS No.

146830-59-3

Molecular Formula

C23H32O3Si

Molecular Weight

384.6 g/mol

IUPAC Name

methyl 6-[tert-butyl(diphenyl)silyl]oxyhexanoate

InChI

InChI=1S/C23H32O3Si/c1-23(2,3)27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)26-19-13-7-12-18-22(24)25-4/h5-6,8-11,14-17H,7,12-13,18-19H2,1-4H3

InChI Key

OZZRRRPTSPJZNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC(=O)OC

Origin of Product

United States

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